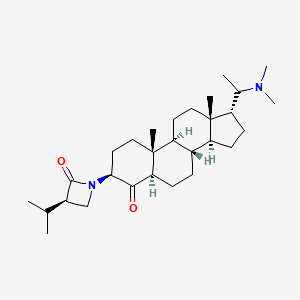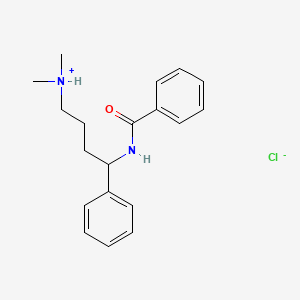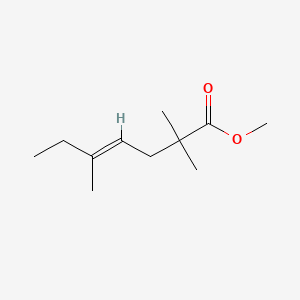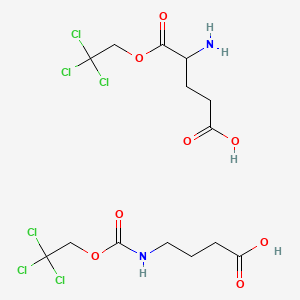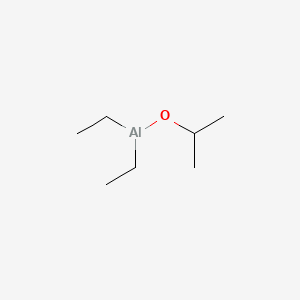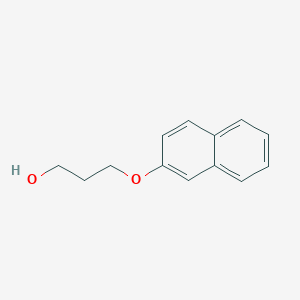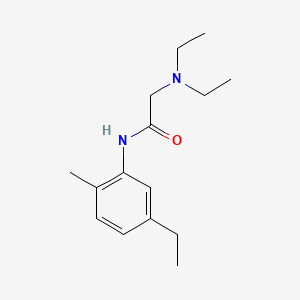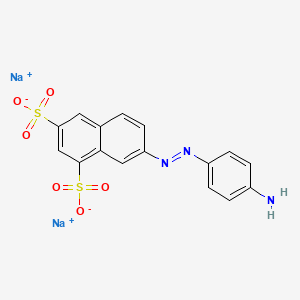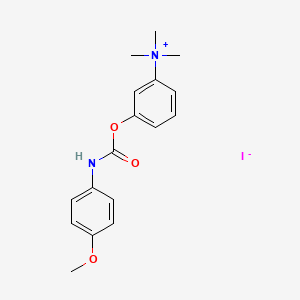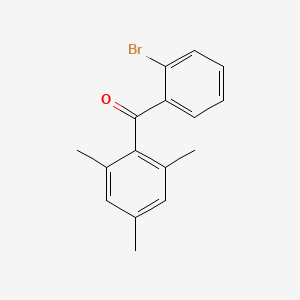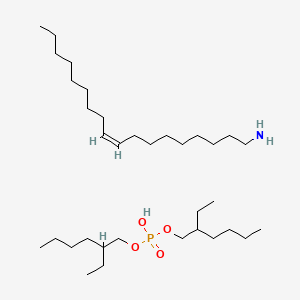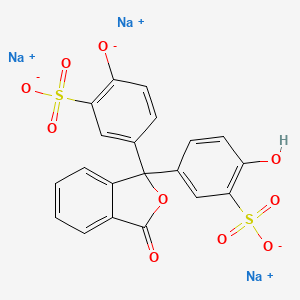
Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety and an isobenzofuranyl group. Its trisodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) typically involves multiple steps. The initial step often includes the formation of the benzenesulfonic acid derivative, followed by the introduction of the isobenzofuranyl group through a series of condensation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents.
Isobenzofuranyl derivatives: Compounds with similar isobenzofuranyl structures but different functional groups.
Uniqueness
The uniqueness of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) lies in its combined structure, which imparts specific chemical properties and biological activities not found in other similar compounds. Its trisodium salt form also enhances its solubility and usability in various applications.
Propriétés
Numéro CAS |
62609-87-4 |
|---|---|
Formule moléculaire |
C20H11Na3O10S2 |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
trisodium;2-hydroxy-5-[1-(4-oxido-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14O10S2.3Na/c21-15-7-5-11(9-17(15)31(24,25)26)20(14-4-2-1-3-13(14)19(23)30-20)12-6-8-16(22)18(10-12)32(27,28)29;;;/h1-10,21-22H,(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clé InChI |
BLWPFMRCWCZECF-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)S(=O)(=O)[O-])C4=CC(=C(C=C4)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


